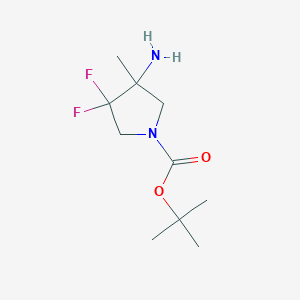
Tert-butyl3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18F2N2O2. It is a pyrrolidine derivative characterized by the presence of tert-butyl, amino, and difluoromethyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
科学研究应用
Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical and pharmaceutical applications.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activities.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with applications in medicinal chemistry.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in the synthesis of bioactive molecules.
Uniqueness
Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and difluoromethyl groups, which impart distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H18F2N2O2 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-5-9(4,13)10(11,12)6-14/h5-6,13H2,1-4H3 |
InChI 键 |
QDHMGBBHIUYIAN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



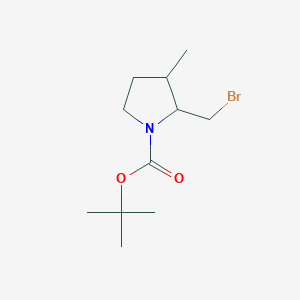
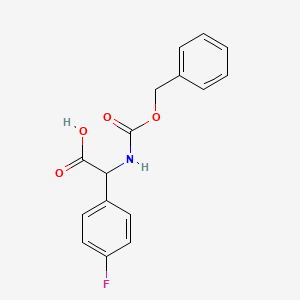
![rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504055.png)
![8-Methoxyimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13504062.png)


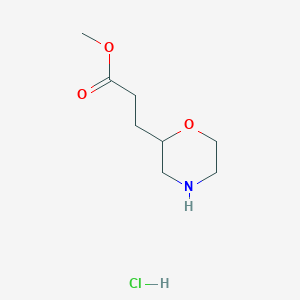

![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)
![rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504094.png)
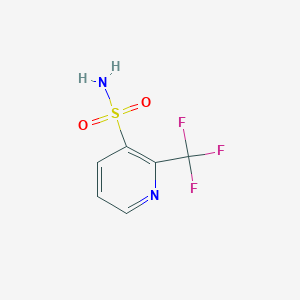

![(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13504128.png)
